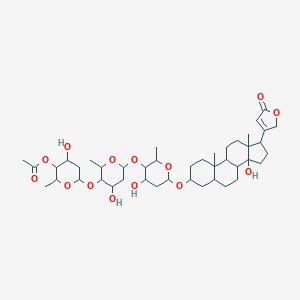

![molecular formula C45H74O11 B223565 (1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-エチル-7,11,14,15-テトラヒドロキシ-6'-[(2R)-2-ヒドロキシプロピル]-5',6,8,10,12,14,16,28,29-ノナメチル-3',4',5',6'-テトラヒドロ-3H,9H,13H-スピロ[2,26-ジオキサビシクロ[23.3.1]ノナコサ-4,18,20-トリエン-27,2'-ピラン]-3,9,13-トリオン CAS No. 1404-19-9](/img/structure/B223565.png)

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-エチル-7,11,14,15-テトラヒドロキシ-6'-[(2R)-2-ヒドロキシプロピル]-5',6,8,10,12,14,16,28,29-ノナメチル-3',4',5',6'-テトラヒドロ-3H,9H,13H-スピロ[2,26-ジオキサビシクロ[23.3.1]ノナコサ-4,18,20-トリエン-27,2'-ピラン]-3,9,13-トリオン

概要

説明

Oligomycin is a macrolide antibiotic produced by various species of the bacterium Streptomyces. It is known for its potent inhibitory effects on adenosine triphosphate synthase, an enzyme crucial for the production of adenosine triphosphate in cellular respiration. Oligomycin is primarily used in scientific research due to its ability to inhibit mitochondrial adenosine triphosphate synthesis, making it a valuable tool for studying cellular energy metabolism and mitochondrial function .

科学的研究の応用

Oligomycin has a wide range of applications in scientific research:

Chemistry: Used to study the mechanisms of adenosine triphosphate synthesis and inhibition.

Biology: Employed in research on mitochondrial function and cellular energy metabolism.

Medicine: Investigated for its potential anticancer properties and its role in inducing apoptosis in cancer cells.

Industry: Utilized in the development of bioenergetic assays and as a tool for studying metabolic diseases

作用機序

Oligomycin, also known as C45H74O11, BSPBio_003314, BSPBio_000988, or OLIGOMYCIN (A shown), is a potent inhibitor of ATP synthase, a key enzyme in the process of oxidative phosphorylation . This article will delve into the various aspects of Oligomycin’s mechanism of action.

Target of Action

The primary target of Oligomycin is the ATP synthase enzyme , specifically the Fo subunit . ATP synthase plays a crucial role in energy production within cells, facilitating the conversion of ADP to ATP .

Mode of Action

Oligomycin inhibits ATP synthase by blocking its proton channel (Fo subunit) . This blockage prevents the necessary oxidative phosphorylation of ADP to ATP, effectively halting energy production within the cell .

Biochemical Pathways

The inhibition of ATP synthase by Oligomycin significantly reduces electron flow through the electron transport chain . . This process involves the facilitated diffusion of protons into the mitochondrial matrix through an uncoupling protein .

Result of Action

This can have various effects depending on the cell type and environment, but it often leads to cell death .

Action Environment

The action of Oligomycin can be influenced by various environmental factors. For instance, the presence of other molecules that affect ATP synthase or the proton gradient across the mitochondrial membrane could potentially impact the efficacy of Oligomycin . Additionally, the stability of Oligomycin could be affected by factors such as pH, temperature, and the presence of other reactive substances.

生化学分析

Biochemical Properties

Oligomycin interacts with several key biomolecules, most notably ATP synthase, a critical enzyme in the process of oxidative phosphorylation . By binding to the F_O subunit of ATP synthase, oligomycin effectively blocks the proton channel of the enzyme, thereby inhibiting the synthesis of ATP . This interaction is highly specific and results in a significant decrease in cellular energy production .

Cellular Effects

The effects of oligomycin on cells are profound and wide-ranging. By inhibiting ATP synthase, oligomycin disrupts the normal energy balance within the cell, affecting numerous cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, the reduction in ATP production can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and can influence various signaling pathways related to cell growth, proliferation, and survival .

Molecular Mechanism

The molecular mechanism of oligomycin centers on its interaction with ATP synthase. Oligomycin binds specifically to the F_O subunit of the enzyme, which is the proton-conducting part of the complex . This binding blocks the flow of protons through the channel, thereby inhibiting the rotary mechanism of ATP synthase that is essential for ATP production . This interaction is highly specific and results in a potent inhibition of ATP synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oligomycin can be observed over time. Initially, exposure to oligomycin leads to a rapid decrease in ATP production as the drug binds to ATP synthase and inhibits its function . Over time, this inhibition can lead to significant changes in cellular function, as cells struggle to maintain their energy balance in the face of reduced ATP production .

Dosage Effects in Animal Models

In animal models, the effects of oligomycin are dose-dependent. At low doses, oligomycin can inhibit ATP synthesis without causing significant toxicity . At higher doses, oligomycin can induce cell death, likely due to the severe disruption of cellular energy balance .

Metabolic Pathways

Oligomycin is involved in the metabolic pathway of oxidative phosphorylation, where it acts as an inhibitor of ATP synthase . This interaction disrupts the normal flow of protons across the mitochondrial membrane, inhibiting the synthesis of ATP and disrupting cellular energy balance .

Transport and Distribution

Oligomycin is believed to diffuse freely across cell membranes due to its lipophilic nature . Once inside the cell, it localizes to the mitochondria, where it binds to ATP synthase and exerts its inhibitory effects .

Subcellular Localization

Oligomycin localizes to the mitochondria within cells . This is due to the presence of ATP synthase, the target of oligomycin, which is located in the inner mitochondrial membrane . The binding of oligomycin to ATP synthase inhibits the enzyme’s function, disrupting the process of oxidative phosphorylation and the production of ATP .

準備方法

Synthetic Routes and Reaction Conditions: Oligomycin is typically isolated from the fermentation broth of Streptomyces species. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The specific conditions for these steps can vary depending on the strain of Streptomyces used and the desired purity of the oligomycin.

Industrial Production Methods: Industrial production of oligomycin involves large-scale fermentation of Streptomyces cultures. The fermentation broth is subjected to solvent extraction to isolate the crude oligomycin, which is then purified using chromatographic techniques. The final product is obtained through crystallization, yielding oligomycin in its pure form .

化学反応の分析

Types of Reactions: Oligomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure of oligomycin for research purposes.

Common Reagents and Conditions:

Oxidation: Oligomycin can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.

Reduction: Reduction of oligomycin can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving oligomycin typically use nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oligomycin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

類似化合物との比較

Rutamycin: Another macrolide antibiotic with similar inhibitory effects on adenosine triphosphate synthase.

Venturicidin: A macrolide that also targets adenosine triphosphate synthase but with different binding characteristics and potency

Oligomycin’s unique properties and potent inhibitory effects make it a valuable tool in various fields of scientific research, providing insights into cellular energy metabolism and mitochondrial function.

特性

IUPAC Name |

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-WMBHJXFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Oligomycin's primary target in biological systems?

A1: Oligomycin is a potent inhibitor of the F1F0-ATP synthase, a crucial enzyme responsible for ATP synthesis in mitochondria and bacteria. [, , , , ]

Q2: How does Oligomycin interact with its target?

A2: Oligomycin binds to the F0 subunit of ATP synthase, specifically to the rotating c-ring embedded within the membrane. This binding interferes with the proton translocation pathway, effectively blocking proton movement and, consequently, ATP synthesis. [, , ]

Q3: What are the downstream consequences of Oligomycin inhibiting ATP synthase?

A3: By inhibiting ATP synthase, Oligomycin disrupts the primary source of cellular energy production. This leads to a cascade of effects, including a decrease in ATP levels, an increase in AMP levels, alterations in mitochondrial membrane potential, and potential induction of apoptosis, particularly in energy-demanding cells. [, , , , ]

Q4: Does the inclusion of sucrose in the preparation medium influence the inhibitory effects of Oligomycin and other compounds on (Na+ + K+ + Mg2+)-ATPase activity in sugar beet roots?

A6: Yes, the presence or absence of sucrose during membrane preparation from sugar beet roots significantly impacts the inhibitory action of Oligomycin and metavanadate. Oligomycin's inhibitory effect is suppressed when sucrose is omitted, whereas metavanadate inhibition is favored. This suggests a conformational change in the membrane fragments or vesicles, altering the exposed surfaces and influencing inhibitor interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)

![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)